molecular formula C6H2ClF4N B13023372 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B13023372
M. Wt: 199.53 g/mol
InChI Key: MOJYFIDFLXDRJN-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N. It is a halogenated pyridine derivative and a fluorinated building block. This compound is used in various chemical syntheses and has significant applications in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another method involves contacting 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at high temperatures and pressures .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination reactions using specialized equipment to handle the reactive and hazardous reagents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and fluorinated groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological activities and chemical reactivity, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-2-(trifluoromethyl)pyridine is unique due to its specific arrangement of halogen and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it particularly useful in the synthesis of specialized fluorinated compounds and in applications requiring high reactivity and stability .

Properties

Molecular Formula

C6H2ClF4N

Molecular Weight

199.53 g/mol

IUPAC Name

3-chloro-5-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H

InChI Key

MOJYFIDFLXDRJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)F

Origin of Product

United States

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